2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and a 2-methylpiperidin-1-yl moiety linked via a sulfanyl-ethanone bridge.
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-6-3-4-9-20(12)15(21)11-24-17-19-18-16(23-17)13-7-5-8-14(10-13)22-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQNMOBEMFXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide, followed by oxidation.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using appropriate thioacylating agents.
Coupling with Piperidine: The final step involves coupling the thioacetylated oxadiazole with 2-methylpiperidine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological significance of oxadiazole derivatives, including the compound . The following sections summarize key areas of application:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one have shown effectiveness against various bacterial and fungal strains. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, derivatives with similar structural features have been tested against different cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction. The specific mechanisms often involve the modulation of key signaling pathways associated with tumor growth.
Cholinesterase Inhibition
The compound's structure suggests potential activity as a cholinesterase inhibitor. Compounds that inhibit acetylcholinesterase are crucial in treating neurodegenerative diseases like Alzheimer’s. Preliminary studies indicate that related oxadiazole compounds exhibit varying degrees of inhibitory activity against cholinesterases, making them candidates for further exploration in neuropharmacology.
Case Studies
Several case studies provide insights into the applications of this compound:
-
Synthesis and Characterization of Oxadiazole Derivatives :
- A study synthesized various oxadiazole derivatives, including those with methoxyphenyl groups. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and evaluated for their biological activities.
- Results indicated that certain derivatives exhibited enhanced antimicrobial and anticancer activities compared to their parent compounds.
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In Vivo Studies :
- Animal model studies have been conducted to assess the pharmacokinetics and pharmacodynamics of oxadiazole derivatives. These studies focused on evaluating the safety profile and therapeutic efficacy in disease models.
- Findings suggested that compounds similar to this compound could potentially lead to new therapeutic strategies for treating infections and cancers.
Comparative Data Table
The following table summarizes the biological activities of various oxadiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cholinesterase Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | Significant | Promising | Potential |
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the piperidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Oxadiazole Core
Aryl Substituents
- 4-Methylphenyl Derivative (CAS 484694-75-9): This analogue replaces the 3-methoxyphenyl group with a 4-methylphenyl moiety. Its molecular formula is C17H21N3O2S (MW: 331.43).
- Pyrimidin-2-ylthio Derivatives (4a–g): Kaya et al. (2017) synthesized derivatives with a pyrimidin-2-ylthio propyl chain and varying para-substituted phenyl groups (e.g., Cl, F, CN, NO2). For example: 4d (4-chlorophenyl): Melting point 96–97°C, IR peaks at 1681 cm⁻¹ (C=O) and 1585 cm⁻¹ (C=N/C=C) . 4g (4-nitrophenyl): Higher melting point (150–152°C) due to nitro group polarity . Cytotoxicity was directly proportional to viable cell counts, suggesting electron-withdrawing groups (e.g., NO2, CN) enhance activity, while electron-donating groups (e.g., OCH3) may modulate selectivity .
- Benzodioxin-6-yl (): The dihydrobenzodioxin group increases steric bulk, which could impact receptor accessibility .
Amine Moieties
- 2-Methylpiperidin-1-yl vs. Piperazinyl :
A piperazinyl analogue (C21H22N4O3S, MW: 410.49) replaces the 2-methylpiperidine with a 4-phenylpiperazine group. Piperazine’s basicity and hydrogen-bonding capacity may enhance solubility and target engagement compared to the more lipophilic 2-methylpiperidine .
Physicochemical and Spectral Properties
- Melting Points: Derivatives with polar substituents (e.g., 4-nitrophenyl in 4g: 150–152°C ; 4-chlorophenyl in 11a: 361 m/z ) exhibit higher melting points than nonpolar analogues. The target compound’s 3-methoxyphenyl group may result in intermediate melting behavior.
Spectroscopic Data :
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial and antifungal activities. In one study, derivatives with higher lipophilicity exhibited enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Similar Oxadiazole Derivative | Antifungal | 12.5 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects suggest potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Preliminary research indicates that oxadiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific compound may possess similar properties based on its structural characteristics .
Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing and evaluating the antimicrobial activity of various oxadiazole derivatives. The results showed that compounds with a methoxy group exhibited superior activity against E. coli with an IC50 value of 10 µM compared to other derivatives .
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The study found that several compounds led to a significant reduction in cell viability at concentrations as low as 20 µM, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
